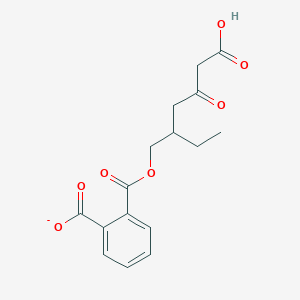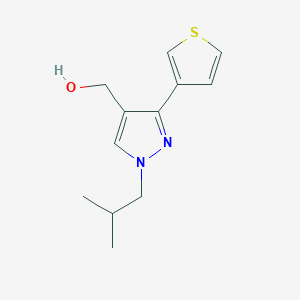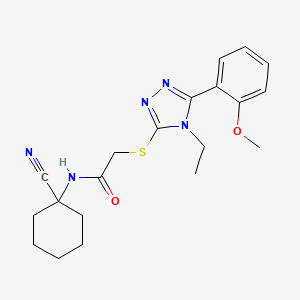![molecular formula C14H11FN2O5S2 B13351542 Benzenesulfonylfluoride, 4-[[2-[(4-nitrophenyl)thio]acetyl]amino]- CAS No. 30880-77-4](/img/structure/B13351542.png)
Benzenesulfonylfluoride, 4-[[2-[(4-nitrophenyl)thio]acetyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C14H11FN2O5S2 and a molecular weight of 370.38 g/mol . This compound is characterized by the presence of a sulfonyl fluoride group, a nitrophenyl thioether, and an acetamido group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrothiophenol with chloroacetyl chloride to form 2-(4-nitrophenylthio)acetyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonyl fluoride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl fluoride group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Sulfonamide or sulfonate esters.
Aplicaciones Científicas De Investigación
4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, particularly enzymes. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to irreversible inhibition. This mechanism is exploited in the design of enzyme inhibitors for therapeutic and research purposes .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl bromide: Similar structure but with a sulfonyl bromide group.
Uniqueness
The presence of the sulfonyl fluoride group in 4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl fluoride makes it particularly reactive towards nucleophiles, providing unique opportunities for covalent modification of biomolecules. This reactivity is not as pronounced in the corresponding sulfonyl chloride or bromide derivatives, highlighting the distinct chemical behavior of the sulfonyl fluoride group.
Propiedades
Número CAS |
30880-77-4 |
|---|---|
Fórmula molecular |
C14H11FN2O5S2 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
4-[[2-(4-nitrophenyl)sulfanylacetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H11FN2O5S2/c15-24(21,22)13-7-1-10(2-8-13)16-14(18)9-23-12-5-3-11(4-6-12)17(19)20/h1-8H,9H2,(H,16,18) |
Clave InChI |
HFKDFHUQBQAXHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





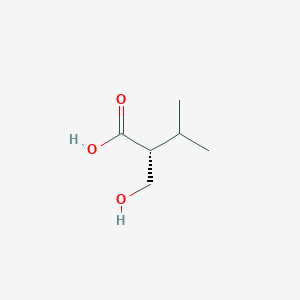
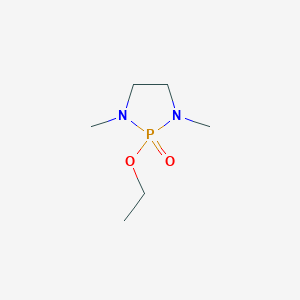
![Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B13351489.png)

![(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(2,2,2-trifluoroacetate)](/img/structure/B13351511.png)
